molecular formula C5H4F2N2O2S B2993772 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2219371-96-5

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B2993772
CAS No.: 2219371-96-5
M. Wt: 194.16
InChI Key: PNBALRNMXYYYDO-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-amino-1,3-thiazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

Comparison with Similar Compounds

    2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

    2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Similar structure but lacks the difluoro substitution, which can affect its reactivity and biological activity.

    2-(2-Amino-1,3-thiazol-4-yl)-2,2-dichloroacetic acid: Another halogen-substituted derivative with potentially different properties due to the presence of chlorine instead of fluorine.

Uniqueness: 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2S/c6-5(7,3(10)11)2-1-12-4(8)9-2/h1H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBALRNMXYYYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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